molecular formula C24H31NO B605073 AB-001 CAS No. 1345973-49-0

AB-001

Cat. No.: B605073
CAS No.: 1345973-49-0
M. Wt: 349.5 g/mol
InChI Key: SHWDYCMMUPPWQM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

AB-001 plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system. These interactions are primarily agonistic, meaning this compound binds to these receptors and activates them, mimicking the effects of naturally occurring endocannabinoids. This binding can influence various physiological processes, including pain modulation, appetite regulation, and immune response .

Cellular Effects

The effects of 1-Pentyl-3-(1-adamantoyl)indole on cellular processes are profound. In neuronal cells, this compound has been shown to alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for cell communication and response to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and survival . In immune cells, this compound affects cytokine production, thereby impacting inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its primary action is the activation of cannabinoid receptors, leading to downstream effects on intracellular signaling cascades. This activation can result in the inhibition of adenylate cyclase, reducing cAMP levels and subsequently affecting protein kinase A (PKA) activity. Additionally, this compound can modulate ion channels and neurotransmitter release, further influencing cellular communication and function . These molecular interactions highlight the compound’s potential in modulating various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pentyl-3-(1-adamantoyl)indole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Short-term studies have shown that this compound can induce rapid changes in cellular signaling and gene expression, while long-term exposure may lead to alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Chemical Reactions Analysis

AB-001 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.

Properties

IUPAC Name

1-adamantyl-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWDYCMMUPPWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158822
Record name AB-001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345973-49-0
Record name (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AB-001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-001 (cannabinoid)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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